molecular formula C7H6Cl3N3S B1349992 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide CAS No. 206761-89-9

4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide

Cat. No. B1349992
CAS RN: 206761-89-9
M. Wt: 270.6 g/mol
InChI Key: IPEREKAJLQANCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichlorophenol is a chlorinated phenol that has been used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative . It is a clear to yellowish crystalline solid with a strong, phenolic odor .


Chemical Reactions Analysis

Again, while specific information on “4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide” is not available, 2,4,6-Trichlorophenol is known to undergo various chemical reactions, including substitution reactions such as nitration, alkylation, acetylation, and halogenation .


Physical And Chemical Properties Analysis

2,4,6-Trichlorophenol has a molar mass of 197.45 g/mol, a melting point of 64-66 °C, a boiling point of 246 °C, and a density of 1.49 g/cm³ .

Scientific Research Applications

Complex Formation and Biological Activity 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide (HL1) has been a subject of interest due to its ability to form complexes with various transition metal cations. These complexes, characterized using a variety of analytical techniques, exhibit diverse structures and high thermal stability. Notably, complexes with Pd(II) and Pt(II) demonstrate exceptional stability. The complexes, along with the parent ligand HL1, have been screened for biological activity, revealing that certain complexes exhibit greater biological activity than HL1 itself (Shoukry et al., 2019).

Synthesis and Inhibition Potential The compound has been utilized in the synthesis of various heterocyclic compounds, displaying potential in inhibiting enzymes such as lipase and α-glucosidase. Notably, some synthesized derivatives exhibit significant anti-lipase and anti-α-glucosidase activities, suggesting potential applications in the treatment of diseases related to these enzymes (Bekircan et al., 2015).

Potential Anticancer Activity Thiosemicarbazides, a structural component of the compound, have been recognized for their potential in cancer treatment. Synthesized derivatives have shown selective toxicity towards gastric cancer cells while sparing normal fibroblasts. Studies indicate that these compounds may interrupt the cell cycle and interact with DNA, suggesting a promising direction for developing new anticancer agents (Pitucha et al., 2020).

Antimicrobial and Anthelmintic Activities Derivatives of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide have been synthesized and evaluated for antimicrobial and anthelmintic activities. The structural modifications and the presence of the thiosemicarbazide moiety contribute to the antimicrobial and anthelmintic properties of these derivatives, indicating their potential in developing new therapeutic agents (Naganagowda et al., 2010).

Safety and Hazards

2,4,6-Trichlorophenol is harmful if swallowed, causes skin and eye irritation, and is suspected of causing cancer . It’s also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-amino-3-(2,4,6-trichlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3N3S/c8-3-1-4(9)6(5(10)2-3)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEREKAJLQANCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NC(=S)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375296
Record name 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide

CAS RN

206761-89-9
Record name N-(2,4,6-Trichlorophenyl)hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206761-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
Reactant of Route 2
Reactant of Route 2
4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
Reactant of Route 3
4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
Reactant of Route 4
Reactant of Route 4
4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
Reactant of Route 6
Reactant of Route 6
4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.